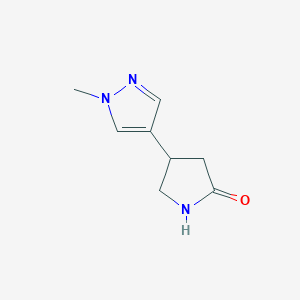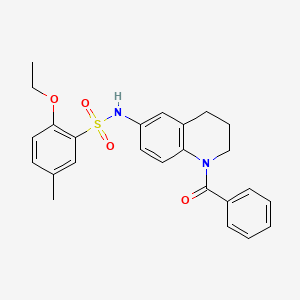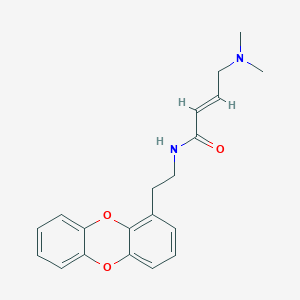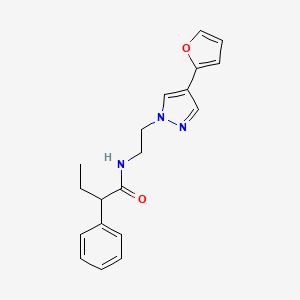![molecular formula C12H18N4O2 B2937507 N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide CAS No. 2361760-02-1](/img/structure/B2937507.png)
N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide, also known as MIMPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MIMPP is a small molecule that can be synthesized through various methods and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide works by inhibiting specific enzymes and proteins in the body, such as histone deacetylases and tubulin. By inhibiting these proteins, N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide can prevent the growth and division of cancer cells and improve cognitive function in neurological disorders.
Biochemical and Physiological Effects:
N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, improvement of cognitive function in neurological disorders, and the regulation of gene expression. Additionally, N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in lab experiments is its ability to selectively target specific proteins and enzymes, making it a useful tool for studying the mechanisms of various diseases. Additionally, N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been shown to have low toxicity levels, making it safe for use in lab experiments. However, one of the limitations of N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide is its relatively high cost, which can limit its use in certain research studies.
Zukünftige Richtungen
There are several future directions for the use of N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide in scientific research. One potential application is in the study of epigenetics, where N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide could be used to study the regulation of gene expression. Additionally, N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide could be further explored as a potential treatment for cancer and neurological disorders. Finally, the development of more efficient and cost-effective synthesis methods for N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide could expand its use in various research studies.
Synthesemethoden
N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One of the most common methods involves the reaction of N-methylimidazole with 3-(prop-2-enoylamino)propanoic acid, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified through various techniques, such as column chromatography, to obtain pure N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been used in various scientific research studies due to its ability to inhibit certain enzymes and proteins. One of the most significant applications of N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide is in the study of cancer, where it has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. Additionally, N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been used in the study of neurological disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function.
Eigenschaften
IUPAC Name |
N-methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-11(17)14-6-5-12(18)15(2)8-10-7-13-9-16(10)3/h4,7,9H,1,5-6,8H2,2-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDGQLHFKFJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN(C)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2937427.png)

![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2937436.png)
![5-((3,4-Difluorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937437.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)


![2-[3-Fluoro-4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2937444.png)
![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)
